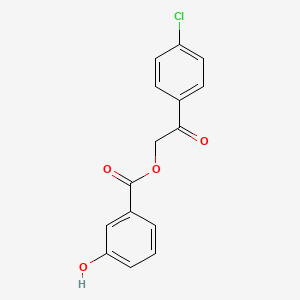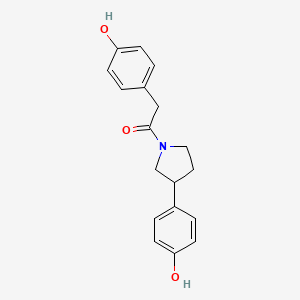
2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone, also known as HPP-22, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various research fields. HPP-22 is a potent and selective inhibitor of protein kinase C (PKC) and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone works by selectively inhibiting PKC, which is a family of enzymes that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. PKC is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. By inhibiting PKC, 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone can modulate these processes and affect cellular behavior.
Biochemical and Physiological Effects:
2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. In cancer cells, 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone has been shown to induce apoptosis and inhibit cell proliferation. In the brain, 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone has been shown to improve cognitive function and protect against neurotoxicity. In the heart, 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone has been shown to reduce infarct size and improve cardiac function following ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone in lab experiments is its potent and selective inhibition of PKC. This allows for specific targeting of PKC and avoids off-target effects. However, one limitation of using 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone. One potential area of study is the development of 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone analogs with improved solubility and bioavailability. Another area of study is the investigation of 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone's potential in treating other diseases, such as diabetes and inflammatory disorders. Additionally, further research is needed to elucidate the exact mechanisms by which 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone exerts its effects on cellular processes.
Méthodes De Synthèse
The synthesis of 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone involves the condensation of 4-hydroxyphenylpyruvic acid with 4-hydroxybenzaldehyde followed by reduction with sodium borohydride. The resulting product is then reacted with pyrrolidine to form 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone.
Applications De Recherche Scientifique
2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone has been used in various scientific research studies, including cancer research, neuroscience, and cardiovascular research. In cancer research, 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone has been shown to inhibit the growth of cancer cells by targeting PKC, which is involved in cell proliferation and survival. In neuroscience, 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular research, 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone has been shown to have protective effects against ischemia-reperfusion injury.
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)-1-[3-(4-hydroxyphenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-16-5-1-13(2-6-16)11-18(22)19-10-9-15(12-19)14-3-7-17(21)8-4-14/h1-8,15,20-21H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZIJVRIVVDFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=C(C=C2)O)C(=O)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

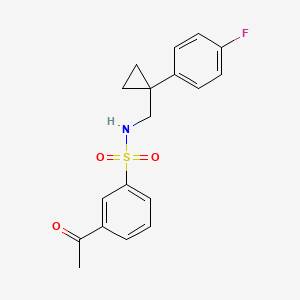
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2771205.png)

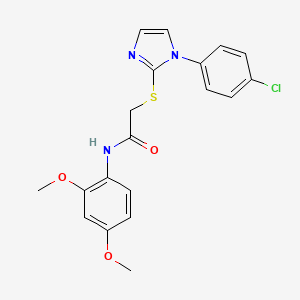

![Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2771210.png)
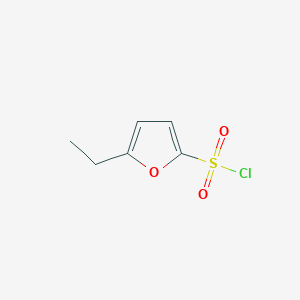
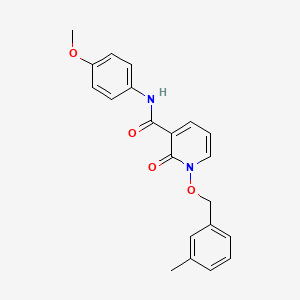
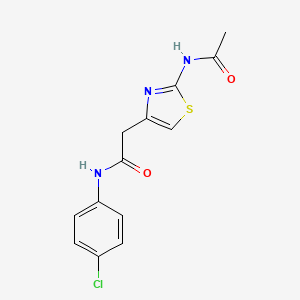
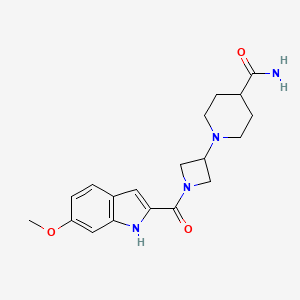
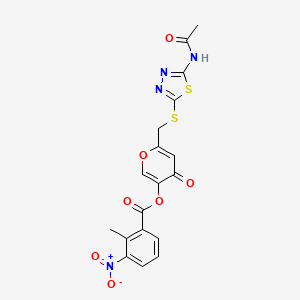
![N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine](/img/structure/B2771218.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2771222.png)
